molecular formula C9H9N3OS B185732 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine CAS No. 28004-56-0

5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine

Cat. No. B185732
CAS RN: 28004-56-0
M. Wt: 207.25 g/mol
InChI Key: FIAPYAFRFHBTLA-UHFFFAOYSA-N
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Description

“5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine” is a chemical compound. However, there is limited information available about this specific compound12345.



Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an appropriate phenyl derivative with a thiadiazole derivative678. However, the exact synthesis process for “5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine” is not readily available in the literature.



Molecular Structure Analysis

The molecular structure of “5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine” is not explicitly mentioned in the literature. However, similar compounds often have complex structures involving aromatic rings and heteroatoms91011.



Chemical Reactions Analysis

The chemical reactions involving “5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine” are not well-documented in the literature. However, similar compounds are often involved in various chemical reactions, including those related to their synthesis1112.



Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine” are not well-documented in the literature. However, similar compounds often have specific physical and chemical properties, such as molecular weight, solubility, and reactivity1016.


Scientific Research Applications

  • Organic Synthesis and Medicinal Chemistry

    • Application : 5-TMPBA and 5-tert-Butyl-2-methoxyphenyl isocyanate are used as building blocks in the synthesis of more complex organic molecules.
    • Methods : These compounds are known for their reactivity with various functional groups to form urethane linkages.
    • Results : These compounds could potentially be used in the synthesis of complex organic molecules, such as pharmaceuticals or functional materials.
  • Pharmaceutical Chemistry

    • Application : 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide has been synthesized .
    • Methods : The synthesis started with 2-methoxybenzohydrazide to form hydrazone which was then cyclized to oxadiazole and finally, treatment of oxadiazole with hydrazine hydrate afforded the final product .
    • Results : The product was prepared with satisfactory yield and fully characterized by spectroscopy .
  • Biological Research

    • Application : 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline, its structural features suggest potential areas for further exploration.
    • Methods : The oxazoline ring is a common functional group found in various biologically active molecules.
    • Results : This compound could potentially be used in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.

Safety And Hazards

The safety and hazards associated with “5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine” are not well-documented in the literature. However, similar compounds often have specific safety profiles and hazards associated with their handling and use17181920.


Future Directions

The future directions for research on “5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine” are not well-documented in the literature. However, similar compounds are often subjects of ongoing research, with potential applications in various fields21226.


Please note that the information provided is based on the available literature and may not be fully accurate or complete. For more detailed information, further research and consultation with experts in the field are recommended.


properties

IUPAC Name

5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-13-7-5-3-2-4-6(7)8-11-12-9(10)14-8/h2-5H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAPYAFRFHBTLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353696
Record name 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine

CAS RN

28004-56-0
Record name 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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